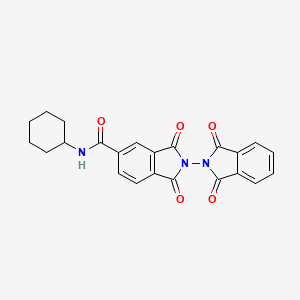
N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide, also known as MPOP, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. MPOP is a prolyl oligopeptidase inhibitor, which means it has the ability to block the activity of the enzyme prolyl oligopeptidase. This enzyme is involved in the breakdown of neuropeptides, which are important signaling molecules in the brain. By inhibiting prolyl oligopeptidase, MPOP has the potential to modulate neuropeptide signaling and influence a variety of physiological processes.
Wirkmechanismus
N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide works by blocking the activity of prolyl oligopeptidase, an enzyme that breaks down neuropeptides. By inhibiting this enzyme, this compound can increase the levels of neuropeptides in the brain and modulate their signaling. This can lead to a variety of physiological effects, depending on the specific neuropeptides involved.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on neuropeptide signaling and related physiological processes. For example, studies have suggested that this compound can modulate pain perception by influencing the activity of neuropeptides involved in pain signaling. This compound has also been shown to modulate feeding behavior by affecting neuropeptides involved in appetite control. Additionally, this compound has been studied in the context of mood regulation, with some evidence suggesting it may have antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide in lab experiments is its specificity for prolyl oligopeptidase. This allows researchers to target this specific enzyme and study its effects on neuropeptide signaling without interfering with other processes. However, there are also limitations to using this compound in lab experiments. For example, this compound may have off-target effects that are not fully understood, and its effects may vary depending on the specific neuropeptides and physiological processes involved.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for conditions such as chronic pain, depression, and obesity. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on neuropeptide signaling and to identify potential off-target effects. Finally, this compound may have applications beyond neuroscience research, and future studies may explore its potential in other areas of biology and medicine.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-1-(5-oxoprolyl)-4-piperidinecarboxamide has been studied extensively in the context of neuroscience research, particularly in relation to its effects on neuropeptide signaling. Neuropeptides are involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control. By modulating neuropeptide signaling, this compound has the potential to influence these processes and provide insight into the underlying mechanisms.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(5-oxopyrrolidine-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-26-15-4-2-13(3-5-15)12-20-18(24)14-8-10-22(11-9-14)19(25)16-6-7-17(23)21-16/h2-5,14,16H,6-12H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATUIVOJEXYHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3944398.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B3944411.png)


![4-{[1-(2-hydroxyphenyl)ethyl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3944424.png)
![ethyl 1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3944431.png)
![methyl 6-ethyl-2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3944442.png)

![4-[({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3944451.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3944455.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944478.png)
![ethyl 4-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B3944486.png)